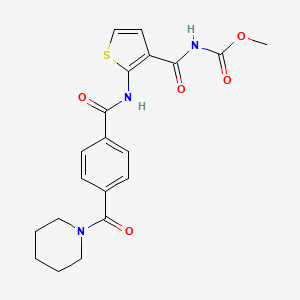
DprE1-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DprE1-IN-4 is a compound that has garnered significant attention in the field of tuberculosis research. It is an inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts the production of essential cell wall components, making it a promising target for anti-tubercular drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of benzothiazole derivatives, which are known for their inhibitory activity against DprE1 . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions
DprE1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .
科学的研究の応用
DprE1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
DprE1-IN-4 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall . By binding to the active site of DprE1, this compound prevents the enzyme from catalyzing this reaction, thereby disrupting cell wall formation and inhibiting bacterial growth .
類似化合物との比較
DprE1-IN-4 is unique in its high specificity and potency as a DprE1 inhibitor. Similar compounds include:
BTZ-043: Another potent DprE1 inhibitor with a different chemical structure.
Macozinone: A DprE1 inhibitor currently in clinical trials.
OPC-167832: Known for its strong inhibitory activity against DprE1.
TBA-7371: Another DprE1 inhibitor with promising anti-tubercular activity.
These compounds share the common feature of targeting DprE1 but differ in their chemical structures and specific inhibitory mechanisms .
特性
分子式 |
C20H21N3O5S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
methyl N-[2-[[4-(piperidine-1-carbonyl)benzoyl]amino]thiophene-3-carbonyl]carbamate |
InChI |
InChI=1S/C20H21N3O5S/c1-28-20(27)22-17(25)15-9-12-29-18(15)21-16(24)13-5-7-14(8-6-13)19(26)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)(H,22,25,27) |
InChIキー |
HBXACXQRFJZTFF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

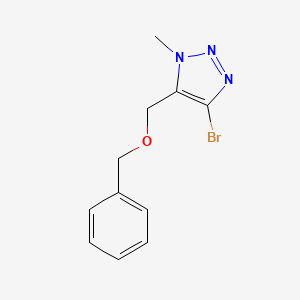
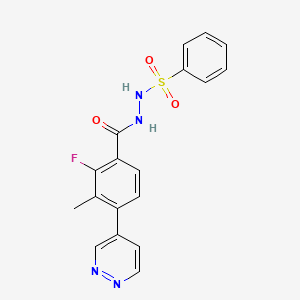
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)
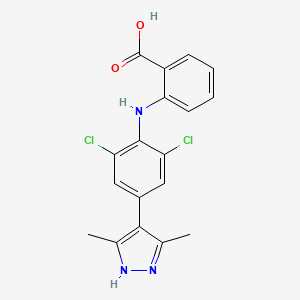
![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)
![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
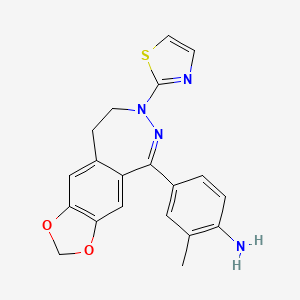
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

